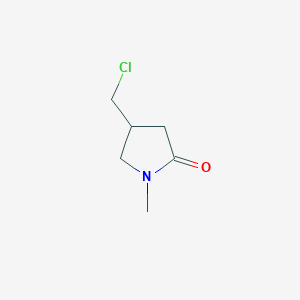

4-(Chloromethyl)-1-methylpyrrolidin-2-one

Description

4-(Chloromethyl)-1-methylpyrrolidin-2-one is a lactam derivative featuring a five-membered pyrrolidinone ring substituted with a methyl group at the 1-position and a chloromethyl group at the 4-position. This compound is of significant interest in organic synthesis due to its electrophilic chloromethyl group, which facilitates alkylation and cross-coupling reactions. Its molecular formula is C₆H₁₀ClNO, with a molecular weight of 147.6 g/mol (calculated).

Properties

IUPAC Name |

4-(chloromethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBJYCCSCKYRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methylpyrrolidin-2-one typically involves the chloromethylation of 1-methylpyrrolidin-2-one. One common method is the reaction of 1-methylpyrrolidin-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl derivative.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-1-methylpyrrolidin-2-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

4-(Chloromethyl)-1-methylpyrrolidin-2-one has been investigated for its role as a pharmacological agent, particularly in the context of nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives of this compound can act as agonists at the α4β2 nAChR subtype, which is significant in the development of treatments for neurological disorders such as Alzheimer's disease and nicotine addiction. The introduction of halogen atoms in the molecular structure has been shown to influence the binding affinity and efficacy of these compounds at the receptor site, highlighting their potential for therapeutic applications .

Case Study:

A study examined various derivatives of pyrrolidine compounds, including 4-(Chloromethyl)-1-methylpyrrolidin-2-one, focusing on their agonistic properties at nAChRs. The results indicated that subtle structural modifications could lead to significant changes in pharmacological activity, emphasizing the importance of this compound in drug design .

Synthetic Intermediate

Role in Synthesis:

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions, including nucleophilic substitutions and cyclization processes. Its chloromethyl group makes it a valuable building block for synthesizing other functionalized pyrrolidine derivatives, which are important in pharmaceuticals and agrochemicals .

Synthetic Pathways:

The synthesis of 4-(Chloromethyl)-1-methylpyrrolidin-2-one can be achieved through several methods, including microwave-assisted reactions that enhance efficiency and yield. These synthetic strategies are crucial for producing compounds with specific biological activities .

Materials Science

Applications in Electronics:

Due to its polar nature and solvent properties, 4-(Chloromethyl)-1-methylpyrrolidin-2-one can be explored in electronic applications, particularly in the formulation of high-performance solvents for cleaning and processing electronic components. Its ability to dissolve both organic and inorganic substances makes it suitable for use in various industrial cleaning applications .

Potential as a Coating Agent:

The compound's chemical properties may also allow it to function as a coating agent, providing protective layers on materials used in electronics and other industries. This application is particularly relevant given the growing demand for environmentally friendly alternatives to traditional solvents .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-methylpyrrolidin-2-one depends on its specific application and the target it interacts with. In general, the chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

The following table summarizes key structural analogs of 4-(Chloromethyl)-1-methylpyrrolidin-2-one, highlighting differences in substituents, molecular properties, and applications:

Spectral and Analytical Data Comparison

- Mass Spectrometry : Chloromethyl-containing compounds (e.g., 8a–8c in ) show characteristic [M+H]+ peaks at 362.1–412.0 m/z, with chlorine isotopic patterns .

- Elemental Analysis : For 4-ethyl-1-(phenylethyl)pyrrolidin-2-one, calculated C/H/N ratios (76.81%/8.43%/5.98%) closely match experimental values (76.77%/8.39%), confirming purity .

Biological Activity

4-(Chloromethyl)-1-methylpyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article reviews the current understanding of its biological activity, supported by relevant case studies, research findings, and data tables.

4-(Chloromethyl)-1-methylpyrrolidin-2-one is a pyrrolidine derivative characterized by the presence of a chloromethyl group at the 4-position and a methyl group at the 1-position. Its chemical structure allows for interactions with various biological targets, making it a candidate for pharmacological applications.

Enzyme Inhibition

The compound has been utilized in enzyme inhibition studies, indicating its potential role as a modulator in biochemical pathways. For instance, it has been investigated for its ability to inhibit specific enzymes involved in neurotransmitter pathways, which may have implications for neurological disorders.

Receptor Interactions

Research has demonstrated that 4-(Chloromethyl)-1-methylpyrrolidin-2-one interacts with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Binding affinity studies using radioligand assays have shown that this compound can act as an agonist, influencing receptor activity and potentially affecting synaptic transmission .

Table 1: Summary of Biological Activities

Study on Cytotoxicity

A study evaluated the cytotoxic effects of 4-(Chloromethyl)-1-methylpyrrolidin-2-one on various cancer cell lines including A431, HeLa, and MCF-7. The results indicated significant differences in cell viability across these lines when treated with different concentrations of the compound. For example, at higher concentrations (80 µg/mL), compound exposure resulted in approximately 50% viability reduction in A431 cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| A431 | 10 | 95 |

| A431 | 80 | 50 |

| HeLa | 10 | 85 |

| HeLa | 80 | 65 |

| MCF-7 | 10 | 90 |

| MCF-7 | 80 | 55 |

The mechanism by which 4-(Chloromethyl)-1-methylpyrrolidin-2-one exerts its biological effects appears to involve modulation of receptor activity and enzyme inhibition. Molecular docking studies suggest that the compound binds to the orthosteric site of nAChRs, leading to altered receptor conformations and downstream signaling effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.